An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Introduction
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a key chemical intermediate with significant applications in the synthesis of advanced pharmaceutical compounds.[1] Its molecular architecture, which features a piperidinol core substituted with a chloro- and trifluoromethyl-functionalized phenyl ring, makes it a valuable precursor, particularly in the development of neuroleptic agents like penfluridol.[2][3] The strategic incorporation of the trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in modern drug design.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol are fundamental to its reactivity and utility as a synthetic building block.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃ClF₃NO | [2] |
| Molecular Weight | 279.69 g/mol | [2] |
| CAS Number | 21928-50-7 | [2] |
| Appearance | Beige, fine crystalline powder | [3] |
| Melting Point | 138-141 °C | [2][3] |
| Boiling Point (Predicted) | 333.3 ± 42.0 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 13.55 ± 0.20 | [2] |
Synthesis and Purification
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is typically achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with a piperidinone derivative.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-aryl-4-piperidinols via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
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Step 1: Grignard Reagent Preparation
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To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
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Slowly add a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel.
-
Maintain a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by a change in color.
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-
Step 2: Nucleophilic Addition
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Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-4-piperidone (0.9 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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-
Step 3: Quenching and Extraction
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Deprotection and Purification
-
The resulting crude N-benzyl protected intermediate can be deprotected via catalytic hydrogenation (e.g., using palladium on carbon) to yield the final product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol as a beige crystalline solid.
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Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and trifluoromethyl substituents. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The hydroxyl and amine protons will present as broad singlets, which can be exchanged with D₂O.
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¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon attached to the hydroxyl group, the carbons of the trifluoromethyl group, and the aromatic and piperidine ring carbons.
A study on analogous 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives reported the following characteristic chemical shifts:
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Aromatic protons typically appear in the range of δ 7.6-7.9 ppm.[4]
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The piperidine ring protons are generally observed between δ 1.8 and 3.8 ppm.[4]
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Aromatic carbon signals are found in the δ 122-138 ppm region, with the trifluoromethyl group influencing the chemical shifts of adjacent carbons.[4]
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: A moderate band around 3200-3300 cm⁻¹ for the secondary amine.
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C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C-F stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the trifluoromethyl group.
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C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Electron Ionization (EI-MS): This technique is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a hydroxyl group and cleavage of the piperidine ring.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the predominant ion observed. A study on a derivative of the target compound reported an ESI-MS signal corresponding to the protonated molecule.[5]
Analytical Methodology
Robust analytical methods are crucial for assessing the purity and stability of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantitative analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be suitable for monitoring reaction progress and assessing the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of the analyte.
Caption: A typical workflow for the GC-MS analysis of a piperidine derivative.
Pharmacological and Toxicological Insights
While 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is primarily an intermediate, its structural motifs are present in biologically active molecules.
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Pharmacological Relevance: Derivatives of this compound have been investigated for their potential as analgesic agents.[4] Additionally, a direct derivative has shown promising anti-tuberculosis activity.[5] This suggests that the core structure possesses features that could be exploited in the design of new therapeutic agents.
Conclusion
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, serving as a critical building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive foundation for researchers and scientists working with this important chemical intermediate.
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